Cas no 1807119-04-5 (3-Bromo-5-bromomethyl-2-cyanobenzoic acid)

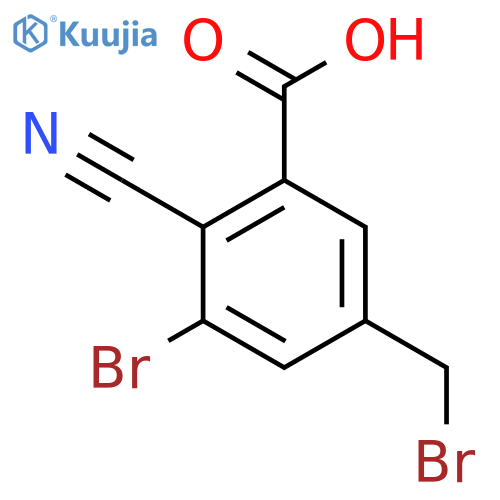

1807119-04-5 structure

商品名:3-Bromo-5-bromomethyl-2-cyanobenzoic acid

CAS番号:1807119-04-5

MF:C9H5Br2NO2

メガワット:318.949500799179

CID:4946565

3-Bromo-5-bromomethyl-2-cyanobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-bromomethyl-2-cyanobenzoic acid

-

- インチ: 1S/C9H5Br2NO2/c10-3-5-1-6(9(13)14)7(4-12)8(11)2-5/h1-2H,3H2,(H,13,14)

- InChIKey: BNYQZGBJKPXLJE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=C(C(=O)O)C=C(CBr)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 61.1

3-Bromo-5-bromomethyl-2-cyanobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019254-500mg |

3-Bromo-5-bromomethyl-2-cyanobenzoic acid |

1807119-04-5 | 97% | 500mg |

782.40 USD | 2021-06-18 | |

| Alichem | A015019254-1g |

3-Bromo-5-bromomethyl-2-cyanobenzoic acid |

1807119-04-5 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015019254-250mg |

3-Bromo-5-bromomethyl-2-cyanobenzoic acid |

1807119-04-5 | 97% | 250mg |

499.20 USD | 2021-06-18 |

3-Bromo-5-bromomethyl-2-cyanobenzoic acid 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1807119-04-5 (3-Bromo-5-bromomethyl-2-cyanobenzoic acid) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬